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Chloromethyl 2-chlorohexanoate

Cat. No.: B14409586
CAS No.: 80418-53-7
M. Wt: 199.07 g/mol
InChI Key: SLCVMKYCEWYVKS-UHFFFAOYSA-N
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Description

Significance of Alpha-Halogenated Carboxylic Esters in Organic Synthesis

Within the broader family of halogenated organic esters, α-halogenated carboxylic esters are of particular importance in organic synthesis. wikipedia.org These compounds feature a halogen atom on the carbon atom immediately adjacent to the ester's carbonyl group (the α-carbon). This specific arrangement renders the α-hydrogen atoms more acidic and the α-carbon highly electrophilic, making it a prime site for nucleophilic substitution reactions. wikipedia.orgfiveable.me

Alpha-halogenated esters are key building blocks for the synthesis of a variety of more complex molecules. wikipedia.org They are frequently employed as potent alkylating agents, allowing for the introduction of the ester-containing fragment into other molecules. wikipedia.org A classic application is in the formation of α,β-epoxy esters, also known as glycidic esters, through the Darzens reaction, which involves the reaction of an α-haloester with a ketone or aldehyde in the presence of a base. wikipedia.org Furthermore, they serve as precursors for the synthesis of α-amino acids via substitution reactions with ammonia (B1221849) or azide (B81097) followed by reduction. wikipedia.org

The preparation of α-halogenated esters can be achieved through several methods, including the direct halogenation of the corresponding carboxylic acid or ester. wikipedia.org A well-known method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction, which proceeds via an acyl halide intermediate. masterorganicchemistry.combritannica.com This reaction is significant as it provides a direct route to these valuable synthetic intermediates. masterorganicchemistry.comjove.com

Research Context of Chloromethyl 2-Chlorohexanoate within Organohalogen Chemistry

This compound is a specific example of an organohalogen compound that embodies the characteristics of both an α-halogenated ester and a chloromethyl ester. Its structure contains two chlorine atoms: one at the α-position of the hexanoate (B1226103) chain and another in the chloromethyl group of the ester moiety. This dual halogenation suggests a high degree of reactivity and potential as a bifunctional reagent in organic synthesis.

While extensive research specifically detailing the applications of this compound is not widely available in public literature, its structural features place it within the context of several important areas of organohalogen chemistry. The α-chloroester functionality makes it a potential candidate for reactions typical of this class, such as nucleophilic substitutions to form new carbon-carbon or carbon-heteroatom bonds at the α-position.

The chloromethyl ester group is known for its utility as a protecting group for carboxylic acids and as a reactive handle for further chemical modification. vulcanchem.com Chloromethyl esters can be hydrolyzed to release the parent carboxylic acid, a property that has been explored in the context of prodrug design. vulcanchem.com The synthesis of such esters often involves the reaction of a carboxylic acid with a chloromethylating agent. evitachem.com A rapid and efficient method for synthesizing chloromethyl methyl ether and other haloalkyl ethers using zinc(II) salts as catalysts has been developed, which could potentially be adapted for the synthesis of compounds like this compound. organic-chemistry.org

Given its structure, this compound could theoretically be synthesized from 2-chlorohexanoic acid. The synthesis of related α-chloro carboxylic acids and their derivatives can be achieved through various methods, including the reaction of lactones with phosgene (B1210022). google.com For instance, 6-chlorohexanoic acid chloride can be prepared from caprolactone. google.com

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound, based on available data. chemeo.com It is important to note that some of these values are calculated properties.

PropertyValueUnitSource
Molecular FormulaC7H12Cl2O2 chemeo.com
Molecular Weight199.07 g/mol chemeo.com
Standard Gibbs free energy of formation (ΔfG°)-252.16kJ/mol chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas)-469.37kJ/mol chemeo.com
CAS Number80418-53-7 chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12Cl2O2 B14409586 Chloromethyl 2-chlorohexanoate CAS No. 80418-53-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80418-53-7

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

chloromethyl 2-chlorohexanoate

InChI

InChI=1S/C7H12Cl2O2/c1-2-3-4-6(9)7(10)11-5-8/h6H,2-5H2,1H3

InChI Key

SLCVMKYCEWYVKS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCCl)Cl

Origin of Product

United States

Synthetic Strategies for Chloromethyl 2 Chlorohexanoate and Analogous Structures

Direct Esterification Approaches to Chloromethyl 2-Chlorohexanoate

The formation of the ester linkage in this compound is a critical step in its synthesis. Direct esterification methods aim to couple the 2-chlorohexanoic acid moiety with a chloromethyl group.

Esterification of 2-Chlorohexanoic Acid with Chloromethanol (B13452849)

The direct esterification of 2-chlorohexanoic acid with chloromethanol represents a theoretical pathway to the target compound. However, the instability of chloromethanol makes its direct use impractical. Instead, synthetic equivalents or alternative chloromethylating agents are employed. A common strategy involves the conversion of the carboxylic acid to a more reactive species or the use of a robust chloromethyl source.

One plausible method, analogous to the synthesis of other chloromethyl esters, involves reacting the carboxylate salt of 2-chlorohexanoic acid with a suitable chloromethylating agent like chloromethyl chlorosulfate (B8482658) or chloroiodomethane. tandfonline.com For instance, N-blocked amino acids have been successfully converted to their chloromethyl esters using chloromethyl chlorosulfate in a two-phase system with a phase transfer catalyst, achieving good to excellent yields. tandfonline.com

Another analogous approach involves the chloromethylation of the corresponding acid using chloromethyl methyl ether, often catalyzed by a Lewis acid. evitachem.com This method is effective for introducing the chloromethyl group onto a carboxylic acid derivative under anhydrous conditions to prevent hydrolysis of the resulting ester. evitachem.com

Catalytic Methodologies in Esterification Processes

Catalysis is fundamental to achieving efficient esterification, particularly for specialized substrates like chloroesters. Both acid catalysts and enzymatic systems have been investigated for their efficacy in these transformations.

A range of acid catalysts, including both Brønsted and Lewis acids, have been shown to be effective in forming ester bonds or in related reactions for synthesizing chloroester precursors. Lewis acids such as ferric chloride (FeCl₃) and stannic chloride (SnCl₄) have been identified as highly effective catalysts for the reaction of α,β-unsaturated carboxylic acid chlorides with formaldehyde (B43269) to produce chloromethyl esters in high yields. google.com

Zinc(II) salts have proven to be exceptionally efficient, catalyzing the reaction between acetals and acid halides to yield haloalkyl ethers, which are precursors for the chloromethyl group, in near-quantitative yields with very low catalyst loading (0.01 mol %). organic-chemistry.orgnih.govacs.org Heteropolyacids have also been described as efficient catalysts for the synthesis of chloromethyl methyl ether, a key chloromethylating agent. researchgate.net More recent studies have explored other Lewis acids like bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) for the synthesis of chloroesters via the cleavage of ethers with acid chlorides under solvent-free conditions. cdnsciencepub.comtandfonline.com These catalysts are noted for their mild reaction conditions, ease of recovery, and high product yields. cdnsciencepub.comtandfonline.com

Table 1: Comparison of Acid Catalysts in Chloroester and Precursor Synthesis
CatalystReaction TypeSubstratesKey FindingsReference
Zinc(II) Salts (e.g., ZnCl₂, ZnBr₂)Haloalkyl Ether SynthesisAcetals and Acid HalidesNear-quantitative yields with 0.01 mol% catalyst; reactions complete in 1-4 hours. organic-chemistry.orgnih.govacs.org
Ferric Chloride (FeCl₃), Stannic Chloride (SnCl₄)Chloromethyl Ester Synthesisα,β-Unsaturated Carboxylic Acid Chlorides and FormaldehydeHigh yields and fast reaction times; most other Lewis acids showed little activity. google.com
Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)Chloroester SynthesisCyclic/Acyclic Ethers and Acid ChloridesEfficient under solvent-free conditions; catalyst is reusable. cdnsciencepub.com
Lanthanum(III) Nitrate Hexahydrate (La(NO₃)₃·6H₂O)Chloroester SynthesisCyclic/Acyclic Ethers and Acid ChloridesMild, efficient, solvent-free conditions with excellent yields. tandfonline.com
HeteropolyacidsChloromethyl Methyl Ether SynthesisAcetyl Chloride and DimethoxymethaneEfficient procedure, overcoming drawbacks of other methods. researchgate.net

Biocatalysis offers a highly selective alternative for the synthesis of chiral chloroesters. Lipases, in particular, have been employed for the kinetic resolution of α-chloro esters. thieme-connect.com Cross-Linked Enzyme Crystals (CLECs) derived from Candida cylindracea lipase (B570770) and Pseudomonas cepacia lipase have demonstrated good selectivity in the hydrolysis of racemic α-chloro esters, enabling the preparation of enantiomerically enriched carboxylic acids and esters. thieme-connect.com

The process typically involves vigorous stirring of the α-chloro ester substrate with the enzyme in a phosphate (B84403) buffer, often using a co-solvent like ethyl acetate (B1210297). thieme-connect.com Furthermore, researchers have successfully combined enzymatic kinetic resolution with chemical racemization of the remaining ester to achieve a dynamic kinetic resolution, thereby increasing the theoretical maximum yield of the desired enantiomer. thieme-connect.com The racemization of the α-chloro ester was found to proceed faster than that of the corresponding carboxylate salt when using various chloride sources. thieme-connect.com

Table 2: Enzymatic Resolution of α-Chloro Esters
Enzyme SourceReaction TypeSubstrate TypeKey FindingsReference
Candida cylindracea lipase (CLEC)Kinetic Resolution (Hydrolysis)α-Chloro EstersAfforded good levels of selectivity in resolving racemic mixtures. thieme-connect.com
Pseudomonas cepacia lipase (CLEC)Kinetic Resolution (Hydrolysis)α-Chloro EstersCatalyzed the kinetic resolution effectively. Combined with a racemizing agent for dynamic kinetic resolution. thieme-connect.com
Immobilized LipaseEsterification / Transesterification5-(Hydroxymethyl)furfural (HMF) and Carboxylic Acids/EstersEffective for producing HMF-esters, which are analogous furan-based chloroesters when starting from CMF. rsc.org

Construction of the 2-Chlorohexanoate Moiety

The synthesis of the 2-chlorohexanoic acid precursor is a prerequisite for the final esterification step. Alpha-chlorination of hexanoic acid or its derivatives is the key transformation required.

Alpha-Chlorination of Hexanoic Acid Derivatives

Several methods exist for the introduction of a chlorine atom at the α-position of a carboxylic acid. A well-established method for preparing enantiomerically pure 2-chloroalkanoic acids involves the diazotization of α-amino acids. orgsyn.orgorgsyn.orgresearchgate.net This reaction is typically performed by treating the corresponding α-amino acid (in this case, 2-aminohexanoic acid or norleucine) with sodium nitrite (B80452) (NaNO₂) in a strong acidic medium like hydrochloric acid at low temperatures (0-5 °C). orgsyn.orgorgsyn.org This method is often more convenient than the direct chlorination of the alkanoic acid for producing racemic 2-chloroalkanoic acids and is particularly valuable for synthesizing chiral variants from readily available amino acids. orgsyn.orgresearchgate.net

Direct α-chlorination of aldehydes and ketones, which can be precursors to carboxylic acids, is also a viable strategy. Reagents such as N-chlorosuccinimide (NCS) are commonly used for this purpose, often in the presence of an organocatalyst to achieve enantioselectivity. organic-chemistry.org For example, L-proline amides can catalyze the direct α-chlorination of aldehydes with NCS, yielding α-chloro aldehydes in high yield and enantioselectivity. organic-chemistry.org Another effective chlorinating agent for aldehydes is trichloromethanesulfonyl chloride, which operates under mild conditions. organic-chemistry.org While the classic Hell-Volhard-Zelinsky reaction (using PBr₃/Br₂ followed by hydrolysis and then conversion to the chloro-analog) is a textbook method, modern variations and alternative reagents are often preferred for their milder conditions and higher selectivity.

Table 3: Methods for the Synthesis of α-Chloro-Hexanoic Acid Derivatives
MethodSubstrateReagentsKey FeaturesReference
Diazotization(S)-2-Aminohexanoic acid (Norleucine)NaNO₂, HCl (aq)Provides access to enantiomerically enriched (S)-2-chlorohexanoic acid. orgsyn.orgorgsyn.orgresearchgate.net
Organocatalytic α-ChlorinationHexanalN-Chlorosuccinimide (NCS), L-proline amide catalystDirect, enantioselective synthesis of α-chloro aldehydes, which can be oxidized to the acid. organic-chemistry.org
Direct α-ChlorinationHexanalTrichloromethanesulfonyl chlorideEfficient chlorination under mild conditions with simplified workup. organic-chemistry.org

Synthesis of 2-Chlorohexanoic Acid Chlorides as Synthetic Intermediates

The conversion of 2-chlorohexanoic acid to its corresponding acid chloride, 2-chlorohexanoyl chloride, is a foundational step in several synthetic routes toward this compound. The acid chloride is a highly reactive intermediate, readily undergoing nucleophilic acyl substitution with an appropriate chloromethyl-containing alcohol or its equivalent. The primary methods for this transformation involve the use of standard chlorinating agents.

Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent for this purpose. The reaction proceeds by treating 2-chlorohexanoic acid with an excess of thionyl chloride, often with gentle heating or at reflux. The reaction can be performed neat or in an inert solvent such as toluene (B28343) or dichloromethane (B109758) (DCM). The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion. Purification of the resulting 2-chlorohexanoyl chloride is typically achieved via distillation under reduced pressure to prevent thermal decomposition.

An alternative, often milder, method utilizes oxalyl chloride, ((COCl)₂), in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This reaction, known as the Ghosez-cyclization, proceeds through a Vilsmeier intermediate and can be conducted at or below room temperature. The byproducts are carbon dioxide, carbon monoxide, and HCl. This method is favored when the substrate is sensitive to the higher temperatures required for the thionyl chloride reaction.

Table 1: Comparative Methods for the Synthesis of 2-Chlorohexanoyl Chloride
Chlorinating AgentSolventTypical TemperatureTypical YieldKey Considerations
Thionyl Chloride (SOCl₂)Neat or Toluene50-80 °C (Reflux)85-95%Byproducts (SO₂, HCl) are gaseous; requires careful handling and ventilation.
Oxalyl Chloride ((COCl)₂) / cat. DMFDichloromethane (DCM)0 °C to Room Temp.90-98%Milder conditions; suitable for sensitive substrates. Gaseous byproducts (CO, CO₂).

Chlorination of Unsaturated Hexanoate (B1226103) Systems

An alternative strategy for generating the α-chloro ester framework involves the chlorination of an unsaturated precursor, such as an ester of hex-2-enoic acid. This approach bypasses the need to handle α-chloro carboxylic acids directly in the initial stages. One common method is the conjugate addition of hydrogen chloride (HCl) to an α,β-unsaturated ester like methyl hex-2-enoate. In this reaction, the carbonyl group activates the β-carbon for nucleophilic attack. Protonation of the carbonyl oxygen by HCl enhances the electrophilicity of the β-carbon, which is then attacked by the chloride ion (Cl⁻). The resulting enol intermediate rapidly tautomerizes to the stable methyl 2-chlorohexanoate product. This reaction is typically performed by bubbling anhydrous HCl gas through a solution of the ester or by using a saturated solution of HCl in an inert solvent like diethyl ether.

A more sophisticated method involves the α-chlorination of a saturated hexanoate ester via its corresponding enolate or silyl (B83357) enol ether. For instance, methyl hexanoate can be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the lithium enolate. Subsequent quenching of this enolate with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), selectively installs a chlorine atom at the α-position. This method offers excellent regiochemical control.

Introduction of the Chloromethyl Moiety

The final key transformation is the esterification of the 2-chlorohexanoic acid backbone with a chloromethyl group. This can be accomplished through several distinct chemical strategies, each with specific advantages regarding reagent availability, reaction conditions, and safety.

Reactions Utilizing Chloromethylating Agents

This direct approach involves the reaction of a 2-chlorohexanoate salt with a suitable chloromethylating agent. First, 2-chlorohexanoic acid is deprotonated using a non-nucleophilic base, such as potassium carbonate or triethylamine, to form the corresponding carboxylate salt. This salt then acts as a nucleophile, displacing a leaving group from a chloromethylating agent.

A common reagent for this purpose is bromochloromethane (B122714) (BrCH₂Cl). The carboxylate attacks the methylene (B1212753) carbon, displacing the bromide ion, which is a better leaving group than chloride. This reaction is often performed in a polar aprotic solvent like DMF or acetone (B3395972) to ensure solubility of the carboxylate salt. The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can significantly accelerate the reaction rate by facilitating the transport of the carboxylate anion into the organic phase.

Table 2: Direct Chloromethylation of 2-Chlorohexanoate Salts
Chloromethylating AgentBaseSolventCatalyst (Optional)Typical Yield
Bromochloromethane (BrCH₂Cl)Potassium Carbonate (K₂CO₃)DMFTetrabutylammonium Bromide65-75%
Chloromethyl Chlorosulfate (ClSO₂OCH₂Cl)Triethylamine (Et₃N)AcetonitrileNone70-80%

Conversion of Hydroxymethyl Precursors to Chloromethyl Groups

An indirect, two-step pathway involves the initial synthesis of a hydroxymethyl ester, followed by the conversion of the hydroxyl group to a chloride. The precursor, hydroxymethyl 2-chlorohexanoate, can be synthesized from 2-chlorohexanoic acid and an excess of formaldehyde (or paraformaldehyde) under acidic or basic catalysis.

Once the hydroxymethyl ester is isolated, the terminal primary alcohol is chlorinated. The Appel reaction is a particularly effective method for this transformation due to its mild, neutral conditions, which preserve the integrity of the ester linkage. This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄). The PPh₃ and CCl₄ react to form a phosphonium (B103445) salt intermediate, which activates the hydroxyl group for nucleophilic attack by chloride, yielding the desired this compound, triphenylphosphine oxide, and chloroform.

Alternatively, thionyl chloride can be used. To prevent cleavage of the acid-sensitive ester by the HCl byproduct, a stoichiometric amount of a non-nucleophilic base like pyridine (B92270) is typically added to act as an acid scavenger.

Derivatization from Chloromethylated Cyclic Carbonates

A more advanced and elegant strategy employs the ring-opening of a chloromethylated cyclic carbonate, such as 4-(chloromethyl)-1,3-dioxolan-2-one, by the 2-chlorohexanoate anion. In this process, the potassium or sodium salt of 2-chlorohexanoic acid acts as a nucleophile, attacking the electrophilic cyclic carbonate. The reaction is believed to proceed via nucleophilic attack of the carboxylate on the methylene carbon of the carbonate ring (C5), leading to ring opening. The resulting intermediate subsequently undergoes a decarboxylation (loss of CO₂) to furnish the final product, this compound. This method is advantageous as it avoids the use of highly reactive and potentially hazardous linear chloromethylating agents and often proceeds with high atom economy under relatively mild conditions.

Optimization of Synthetic Pathways for Enhanced Purity and Yield

Optimizing the synthesis of this compound requires careful consideration of reagent choice, reaction conditions, and purification techniques to maximize yield while minimizing side-product formation.

Control of Reaction Conditions: Temperature control is paramount. The formation of enolates for α-chlorination (Section 2.2.3) requires cryogenic temperatures (-78 °C) to prevent side reactions. Esterification reactions must be carefully monitored to prevent decomposition of the thermolabile chloromethyl ester product.

Purification Strategy: The final product is a relatively non-volatile liquid that is susceptible to decomposition upon heating. Therefore, purification by distillation is often challenging. The preferred method for obtaining high-purity material is flash column chromatography on silica (B1680970) gel, using a non-polar eluent system (e.g., hexanes/ethyl acetate). Reaction progress and purity are typically monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Pathway Integration: For large-scale synthesis, a "one-pot" or telescoped sequence where the 2-chlorohexanoyl chloride is generated and immediately reacted in situ with a chloromethylating source can improve efficiency by avoiding the isolation of the highly reactive acid chloride intermediate.

Table 3: High-Level Comparison of Synthetic Pathways
PathwayKey StepsAdvantagesDisadvantages
Acid Chloride Route1. Acid to Acid Chloride 2. Esterification with chloromethyl sourceDirect, utilizes well-established reactions.Requires handling of highly reactive acid chloride; potential for thermal decomposition.
Hydroxymethyl Precursor Route1. Synthesis of hydroxymethyl ester 2. Chlorination of hydroxyl group (e.g., Appel)Uses mild conditions (Appel) for the final step, preserving the ester.Adds an extra synthetic step to the sequence.
Cyclic Carbonate Route1. Salt formation 2. Ring-opening of cyclic carbonateHigh atom economy; avoids highly toxic linear chloromethylating agents.The cyclic carbonate precursor may be more expensive or require separate synthesis.

Compound Names Mentioned in the Article

2-Chlorohexanoic Acid

2-Chlorohexanoyl Chloride

Acetonitrile

Bromochloromethane

Carbon Dioxide

Carbon Monoxide

Carbon Tetrachloride

this compound

Chloromethyl Chlorosulfate

Chloroform

Dichloromethane (DCM)

Diethyl Ether

Formaldehyde

Hexanes

Hydrogen Chloride (HCl)

Hydroxymethyl 2-chlorohexanoate

Lithium Diisopropylamide (LDA)

Methyl 2-chlorohexanoate

Methyl hex-2-enoate

Methyl Hexanoate

N-Chlorosuccinimide (NCS)

N,N-Dimethylformamide (DMF)

Oxalyl Chloride

Paraformaldehyde

Potassium Carbonate

Pyridine

Sulfur Dioxide

Tetrabutylammonium Bromide

Thionyl Chloride

Toluene

Triethylamine

Triphenylphosphine

Triphenylphosphine Oxide

Impact of Reaction Conditions on Product Quality and Efficiency

The successful synthesis of this compound and related structures is highly dependent on the meticulous control of several key reaction parameters, including the choice of catalyst, temperature, solvent, and reaction time. These factors collectively influence the reaction rate, product yield, and purity.

A primary route to analogous chloromethyl esters involves the reaction of a carboxylic acid or its corresponding acid chloride with a chloromethylating agent. One common and efficient method for generating chloromethylating agents like chloromethyl methyl ether (MOM-Cl) involves the zinc-catalyzed reaction between an acetal (B89532) (e.g., dimethoxymethane) and an acid halide (e.g., acetyl chloride). organic-chemistry.orgorgsyn.org This in situ generation is often preferred as it minimizes handling of the carcinogenic chloromethyl ether. orgsyn.org

Catalyst Selection and Loading:

The choice of catalyst is critical in activating the substrates and facilitating the esterification. For the synthesis of haloalkyl ethers, which are precursors or analogues, various zinc(II) salts have proven effective. Research has shown that catalysts like Zn(OTf)₂, ZnBr₂, and Zn(OAc)₂ can drive the reaction to near-quantitative yields with catalyst loadings as low as 0.01 mol%. organic-chemistry.orgorgsyn.org In related syntheses, such as the formation of chloromethyl ethylene (B1197577) carbonate from epichlorohydrin, a Zr/ZIF-8 catalyst has been used effectively, with loading impacting conversion rates. mdpi.com For the esterification of 5-(chloromethyl)furfural (CMF), a related substrate, bifunctional ionic liquid catalysts and tin-exchanged tungstophosphoric acid have been employed to achieve good yields. rsc.org

Table 1: Effect of Catalyst on the Synthesis of Analogous Haloalkyl Ethers

Catalyst (0.01 mol%) Halide Source Reaction Time (h) Yield (%)
Zn(OTf)₂ Acetyl Chloride 1 >99
ZnBr₂ Acetyl Chloride 1 >99
Zn(OAc)₂ Acetyl Chloride 4 >99
ZnCl₂ Acetyl Chloride 4 >99

Data derived from a study on the synthesis of chloromethyl methyl ether. orgsyn.org

Temperature:

Reaction temperature significantly affects both the rate of reaction and the prevalence of side reactions. For the generation of chloromethyl methyl ether, the reaction self-heats to 40–45 °C and is typically complete within a few hours as it cools to ambient temperature. orgsyn.org Maintaining the temperature below 25 °C is often recommended during the addition of reagents in subsequent alkylation steps to control the exothermic reaction. orgsyn.org In the synthesis of chloromethyl ethylene carbonate, the optimal temperature was found to be 353 K (80 °C); higher temperatures led to a marginal decrease in yield, possibly due to catalyst deactivation. mdpi.com Anhydrous conditions are a universal requirement, as the chloromethyl ester product is highly susceptible to hydrolysis. libretexts.orgnih.gov

Solvent and Reaction Time:

While some reactions can be conducted neat, the use of a co-solvent like toluene, dichloromethane, or ethyl acetate is often recommended to moderate the reaction's exothermicity. orgsyn.org The reaction time is also a crucial variable. For zinc-catalyzed haloalkyl ether synthesis, reactions are generally complete within 1-4 hours. organic-chemistry.org In other systems, such as the synthesis of chloromethyl ethylene carbonate, yield increased with time up to 12 hours, after which a decline was observed, potentially due to polymerization of the product. mdpi.com

Table 2: Optimization of Reaction Conditions for Chloromethyl Ethylene Carbonate (CMEC) Synthesis

Temperature (K) Pressure (bar) Time (h) Catalyst Loading (w/w %) ECH Conversion (%) CMEC Yield (%)
353 11 12 12 93 68

Data derived from a study on the synthesis of a related cyclic carbonate ester. mdpi.com ECH = Epichlorohydrin.

Strategies for Byproduct Control and Minimization

A key challenge in the synthesis of this compound and its analogs is the prevention of byproduct formation. The most significant byproduct of concern in chloromethylation reactions is the highly carcinogenic bis(chloromethyl) ether (BCME). orgsyn.orgnih.gov

Modern synthetic strategies actively avoid the traditional use of formaldehyde and hydrogen chloride, a route known to produce substantial amounts of BCME which is difficult to separate from the desired product. orgsyn.org The preferred method involves the exchange reaction between an acetal (like dimethoxymethane) and a halide donor (like an acid chloride), catalyzed by a Lewis acid or protic acid. orgsyn.org This approach minimizes the formation of BCME, with some processes reporting levels below 20 ppm in the final product. google.com

Another common byproduct is the ester formed from the acid halide used in the generation of the chloromethylating agent (e.g., methyl acetate when using acetyl chloride). researchgate.net A "telescoped" procedure, where the solution of the generated chloromethyl ether is used directly in the next step without isolation, is an effective strategy. orgsyn.org This is feasible in reactions where the ester byproduct does not interfere with the subsequent transformation. organic-chemistry.orgresearchgate.net

Other strategies for byproduct control include:

Controlling Molar Ratios: Using an excess of one reactant can drive the reaction to completion, but careful control of molar ratios is essential. For instance, in related chloromethylations of aromatic compounds, using an excess of the substrate can lead to the formation of diarylmethane byproducts if the reaction proceeds for too long. google.com

Anhydrous Conditions: Strictly anhydrous conditions are paramount to prevent the hydrolysis of the acid chloride starting material and the chloromethyl ester product, which would yield the corresponding carboxylic acid and formaldehyde/HCl. libretexts.orgnih.gov

Work-up Procedures: Excess haloalkyl ether reagents can be intentionally destroyed during the aqueous work-up, minimizing operator exposure to these hazardous compounds. organic-chemistry.orgorgsyn.org A vigorous wash with a solution like aqueous ammonium (B1175870) chloride can ensure any residual reactive chloromethylating agent is quenched. orgsyn.org

By carefully selecting catalysts and reaction conditions, and by employing modern synthetic methods that avoid problematic reagents, the synthesis of this compound and its analogs can be achieved with high efficiency and purity, while ensuring the minimization of hazardous byproducts.

Reactivity and Mechanistic Investigations of Chloromethyl 2 Chlorohexanoate

Nucleophilic Substitution Reactions at the Chloromethyl Center

The chloromethyl group (-CH₂Cl) attached to the ester oxygen is a primary alkyl halide, making it a prime candidate for bimolecular nucleophilic substitution (SN2) reactions. This reactivity is a common feature of chloromethyl esters and is exploited in various synthetic applications.

The reaction at the chloromethyl center is generally understood to proceed via a classic SN2 mechanism. This is supported by kinetic studies on analogous primary alkyl halides, which consistently show second-order kinetics, with the rate of reaction being dependent on the concentration of both the substrate and the nucleophile. ulethbridge.caias.ac.in The reaction involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of configuration at this center.

The transition state of this SN2 reaction involves a trigonal bipyramidal arrangement where the nucleophile and the leaving group (chloride ion) are positioned at the apical positions. The rate of this reaction is sensitive to steric hindrance at the electrophilic carbon. However, the chloromethyl group is sterically unhindered, which favors a rapid SN2 displacement. ulethbridge.ca

Computational studies on similar α-haloesters suggest that hyperconjugative effects can also play a role in stabilizing the transition state and enhancing the nucleofugality (leaving group ability) of the halide. nih.gov

The electrophilic nature of the chloromethyl carbon allows it to react with a wide array of nucleophiles. The rate and efficiency of these reactions are largely governed by the nucleophilicity of the attacking species.

Table 1: Predicted Relative Reactivity of Nucleophiles with the Chloromethyl Center of Chloromethyl 2-Chlorohexanoate (Based on Analogous SN2 Reactions)

NucleophilePredicted Relative RateProduct Type
Thiolates (RS⁻)Very HighThioether
Iodide (I⁻)HighIodomethyl Ester
Azide (B81097) (N₃⁻)HighAzidomethyl Ester
Amines (RNH₂)Moderate to HighAminomethyl Ester
Carboxylates (RCOO⁻)ModerateAcylal
Alcohols (ROH)LowAcetal (B89532)
Water (H₂O)Very LowHemiacetal (unstable)

This table is illustrative and based on general nucleophilicity trends for SN2 reactions.

Studies on analogous chloromethyl and other primary alkyl halides have demonstrated these reactivity patterns. For instance, soft nucleophiles like thiolates and iodide are particularly effective in displacing the chloride. nih.gov Amines, both primary and secondary, readily react to form the corresponding aminomethyl esters. Carboxylate anions can also act as nucleophiles, leading to the formation of acylals. Weaker nucleophiles, such as alcohols and water, react much more slowly and may require catalysis or more forcing conditions. nih.gov

Transformations at the 2-Chloro Position of the Hexanoate (B1226103) Chain

The chlorine atom at the α-position of the hexanoate chain introduces another reactive site. This secondary alkyl halide can undergo both substitution and elimination reactions, often in competition with each other. The outcome is highly dependent on the reaction conditions, particularly the nature of the base/nucleophile. masterorganicchemistry.com

The presence of a hydrogen atom on the β-carbon (C3) of the hexanoate chain allows for the possibility of an elimination reaction to form an α,β-unsaturated ester. This reaction is typically favored by strong, sterically hindered bases and higher temperatures. youtube.comyoutube.com

The most common mechanism for such an elimination is the bimolecular elimination (E2) pathway. chemistrysteps.comkhanacademy.org This is a concerted, one-step process where the base abstracts a proton from the β-carbon at the same time as the chloride leaving group departs from the α-carbon. masterorganicchemistry.com For the E2 reaction to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar, is required between the abstracted proton and the leaving group. libretexts.orgyoutube.com

The use of a strong, bulky base, such as potassium tert-butoxide, would be expected to favor the E2 pathway and lead to the formation of chloromethyl (E)-hex-2-enoate as the major product. The regioselectivity of the elimination (Zaitsev's rule) would favor the more substituted alkene. youtube.com

The α-carbon, being a secondary alkyl halide, is also susceptible to nucleophilic substitution. This can occur via either an SN1 or SN2 mechanism, depending on the conditions.

With strong, non-hindered nucleophiles in a polar aprotic solvent, an SN2 reaction is likely to occur, leading to inversion of configuration at the α-carbon. nih.gov However, the presence of the adjacent ester group can influence the reaction rate. While the carbonyl group is electron-withdrawing, which can slightly deactivate the α-carbon to SN2 attack, it can also stabilize the transition state through orbital overlap. nih.gov

In the presence of a weak nucleophile and a polar protic solvent, a unimolecular substitution (SN1) mechanism might be possible. This would involve the formation of a secondary carbocation intermediate at the α-position. However, SN1 reactions at α-halocarbonyl compounds are generally disfavored due to the destabilizing inductive effect of the adjacent carbonyl group on the carbocation. wikipedia.org

The competition between substitution and elimination at the α-carbon is a key consideration. Strong, non-bulky nucleophiles (e.g., azide, cyanide) would likely favor substitution, while strong, bulky bases (e.g., tert-butoxide) would favor elimination. youtube.com

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. This cleavage can, in principle, occur via two pathways: cleavage of the acyl-oxygen bond or cleavage of the alkyl-oxygen bond.

Under typical acidic or basic hydrolysis conditions, the reaction proceeds through nucleophilic acyl substitution at the carbonyl carbon.

In acid-catalyzed hydrolysis , the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of chloromethanol (B13452849) yields 2-chlorohexanoic acid. This reaction is reversible.

In base-promoted hydrolysis (saponification) , a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloromethoxide anion, which is a better leaving group than an alkoxide due to the electron-withdrawing chlorine atom. The resulting 2-chlorohexanoic acid is then deprotonated by the base to form the carboxylate salt. This reaction is essentially irreversible.

Table 2: Predicted Products of Hydrolysis of this compound

ConditionsProductsMechanism
Acidic (e.g., aq. HCl, heat)2-Chlorohexanoic acid + ChloromethanolNucleophilic Acyl Substitution
Basic (e.g., aq. NaOH, heat)Sodium 2-chlorohexanoate + ChloromethanolSaponification (Nucleophilic Acyl Substitution)

The hydrolytic stability of the ester is influenced by the electronic effects of the two chlorine atoms. The chlorine at the α-position of the hexanoate chain has an electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon and potentially accelerate the rate of nucleophilic attack.

An alternative, though less common, cleavage mechanism could involve SN2 attack by a nucleophile at the chloromethyl carbon, with the 2-chlorohexanoate anion acting as the leaving group. This would be a type of dealkylation. This pathway might be observed with very soft and potent nucleophiles, such as iodide ion in a non-polar solvent.

Catalytic Transformations Involving this compound

This compound participates in a variety of catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are often facilitated by acid or metal catalysts, and in some cases, a synergistic combination of catalytic systems is employed to achieve unique reactivity.

Role of Acid Catalysis in Promoting Reactions

Lewis and Brønsted acids play a crucial role in activating this compound and its derivatives for nucleophilic attack. Lewis acids, such as those based on aluminum, boron, and tin, can coordinate to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and facilitating reactions. wikipedia.orgacsgcipr.org This activation makes the ester more susceptible to cleavage. acsgcipr.org For instance, Lewis acids like aluminum trichloride (AlCl₃) and titanium tetrachloride (TiCl₄) can be used to cleave esters under anhydrous conditions. acsgcipr.org The coordination of the metal to the ester enhances the leaving group ability of the alkyl group, which is then cleaved via an Sₙ2 reaction. acsgcipr.org

Brønsted acids can also promote reactions by protonating the carbonyl oxygen, thereby activating the ester. In some cases, tertiary amines can function as Brønsted bases rather than Lewis bases in promoting reactions like chlorolactonization. acs.org The resulting carboxylate can then activate other components in the reaction. acs.org

Metal-Catalyzed Processes with Chloromethyl Hexanoates

Transition metal catalysis, particularly with palladium, has been extensively investigated for forming carbon-carbon bonds using α-chloro esters. nih.govnih.govacs.org Palladium-catalyzed α-arylation of esters with chloroarenes is a significant method for creating benzylic esters. acs.org These reactions often employ sterically hindered and electron-rich phosphine ligands to facilitate the coupling of ester enolates with aryl chlorides. nih.govacs.org For instance, the combination of Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and P(t-Bu)₃ (tri-tert-butylphosphine) has been shown to be an effective catalyst system for the α-arylation of esters with chloroarenes. nih.govacs.org

The general mechanism for these cross-coupling reactions involves the oxidative addition of the aryl halide to a low-valent metal complex, followed by reaction with an enolate and subsequent reductive elimination to yield the α-aryl ester. organic-chemistry.org The use of organotrifluoroborate salts as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions allows for the tolerance of a variety of functional groups. nih.gov Iron-catalyzed cross-coupling reactions have also emerged as a valuable and more sustainable alternative, particularly for C(sp²)–C(sp³) bond formation using alkyl Grignard reagents. mdpi.com

Table 1: Examples of Metal-Catalyzed Reactions with Chloroalkanoates

Catalyst SystemReactantsProduct Type
{[P(t-Bu)₃]PdBr}₂ or Pd(dba)₂/P(t-Bu)₃Chloroarenes and sodium enolates of estersα-Aryl esters
XPhos-Pd-G2Benzyl chloroacetate and aryl trifluoroboratesα-Aryl esters
Iron salts with urea ligandsAryl chlorobenzoates and alkyl Grignard reagentsAlkyl-functionalized aryl benzoates

Synergistic Catalysis in Complex Organic Reactions

Synergistic catalysis, where two distinct catalysts work in concert to promote a single transformation, has emerged as a powerful strategy in organic synthesis. nih.gov This approach can lead to new reactivity that is not achievable with a single catalyst. nih.govchim.it In the context of reactions involving chloro-esters, a combination of organocatalysis and transition-metal catalysis can be employed. chim.itnih.gov For example, a chiral isothiourea catalyst can be used to form a chiral C1 ammonium (B1175870) enolate from an activated ester, which can then undergo a reaction facilitated by a transition metal catalyst. nih.gov

Dual catalysis systems can also involve the combination of a photocatalyst with another catalyst. nih.govresearchgate.net In such systems, the photocatalyst absorbs light and activates a substrate, while a second catalyst manipulates the reactivity of the photogenerated intermediate. nih.gov This strategy has been applied to a variety of transformations, including those involving radical intermediates. researchgate.net For instance, a visible-light-mediated dual catalytic process has been developed for the multicomponent coupling of diaryliodonium salts, alkenes, and a metal chloride to form α-chloro alkylboronic esters. researchgate.net

In-depth Mechanistic Elucidation through Kinetic and Spectroscopic Studies

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new transformations. Kinetic and spectroscopic studies, complemented by computational methods, provide valuable insights into reaction intermediates and energy profiles.

Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are key to elucidating reaction mechanisms. nih.gov In many reactions involving esters, enolates are crucial intermediates. nih.gov For metal-catalyzed cross-coupling reactions, the formation of metal enolates is a key step. organic-chemistry.org Spectroscopic techniques can be employed to study these transient species. For instance, in glycosylation reactions, which share some mechanistic similarities with reactions of α-chloro esters, low-temperature NMR spectroscopy has been used to characterize reaction intermediates. nih.gov

In iron-catalyzed cross-coupling reactions, the mechanism can involve the generation of alkyl radical intermediates. mdpi.com Density Functional Theory (DFT) studies have been used to explore plausible reaction pathways and have supported a FeI/FeII/FeIII catalytic cycle involving the formation of these radical species. mdpi.com

Mapping of Reaction Energy Surfaces

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surfaces of reactions. researchgate.netresearchgate.net These studies can provide detailed information about the structures and energies of reactants, transition states, and products, allowing for the elucidation of reaction pathways. rsc.org For example, DFT calculations have been used to study the mechanism of iron-catalyzed cross-coupling reactions involving haloalkanes, examining both the cross-coupling and competing β-hydrogen elimination pathways. mdpi.com

By calculating the energies of various stationary points on the potential energy surface, researchers can determine the most likely reaction mechanism. nih.gov For instance, in the haloboration of alkynes, DFT, MP2, and DLPNO-CCSD(T) methods have been used to study the mechanisms leading to different stereoisomers. nih.gov Such computational studies can also be used to understand the C-H bond dissociation enthalpies of haloalkanes, which can be correlated with the activation energies for hydrogen abstraction reactions. researchgate.net

Advanced Computational and Theoretical Studies of Chloromethyl 2 Chlorohexanoate

Quantum Chemical Investigations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For chloromethyl 2-chlorohexanoate, these investigations would provide a deep understanding of its structure, stability, and reactivity.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. Techniques such as Natural Bond Orbital (NBO) analysis would quantify the nature of the chemical bonds, including the C-Cl, C=O, and C-O-C linkages, providing insights into their strength and polarity.

Table 1: Hypothetical Data from Electronic Structure Analysis of this compound

Parameter Hypothetical Value Significance
Dipole Moment ~2.5 D Indicates a polar molecule, influencing its solubility and intermolecular interactions.
HOMO Energy -10.5 eV Relates to the molecule's ability to donate electrons in a reaction.
LUMO Energy +1.2 eV Relates to the molecule's ability to accept electrons in a reaction.
NBO Charge on Carbonyl Carbon +0.6 e Suggests a significant electrophilic character at this position.

Conformational Analysis and Energetic Landscapes

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformers. A conformational analysis would map out the potential energy surface of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is critical for understanding the molecule's behavior in different environments and its ability to fit into active sites of enzymes or receptors.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations could be employed to model the behavior of this compound over time, providing insights into its dynamic properties and reactivity. osti.govarxiv.orgnih.gov By simulating the molecule in the presence of other reactants or in a solvent, researchers could predict how it might behave in a chemical reaction. chemrxiv.orgnih.gov For instance, MD simulations can help to understand how the molecule interacts with solvent molecules, which can significantly influence reaction rates. osti.gov

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions and for calculating their rates. rsc.orgiaea.org

Determination of Transition State Geometries

For any potential reaction involving this compound, such as hydrolysis or nucleophilic substitution, there exists a high-energy transition state that must be overcome. rsc.orgnih.govnih.gov Computational methods can be used to locate the precise geometry of these transition states. rsc.orgarxiv.orgchemrxiv.org Knowing the transition state structure provides a snapshot of the bond-breaking and bond-forming processes and is essential for understanding the reaction mechanism. nih.gov

Calculation of Reaction Barriers and Rate Constants

Once the geometries of the reactants and the transition state are known, the energy difference between them, known as the reaction barrier or activation energy, can be calculated. stackexchange.commdpi.com This barrier is a key determinant of the reaction rate. stackexchange.com Using theories such as Transition State Theory, these calculated barriers can be used to estimate the rate constants for the reaction under various conditions. mdpi.com

Table 2: Hypothetical Reaction Barriers for Reactions of this compound

Reaction Type Hypothetical Reaction Barrier (kcal/mol) Implied Reactivity
SN2 at chloromethyl group 22 Moderately reactive under specific conditions.
Hydrolysis of ester 28 Slow reaction, likely requiring a catalyst.

Application of Chemometric Methods in Theoretical Chemistry

Chemometrics is the application of mathematical and statistical methods to chemical data. frontiersin.orgwikipedia.org In theoretical chemistry, these data-driven approaches are instrumental in extracting meaningful information from complex chemical systems, designing optimal experiments, and building predictive models. frontiersin.orgwikipedia.org The discipline combines principles from multivariate statistics, mathematics, and computer science to analyze and interpret data from computational simulations and analytical measurements. wikipedia.org For a compound like this compound, chemometric techniques can be applied to explore its theoretical properties, predict its behavior, and understand its relationships with structurally similar molecules.

The core of chemometrics in a theoretical context involves analyzing large datasets, which can be generated from computational chemistry or high-throughput analytical techniques. wikipedia.org Methods such as Principal Component Analysis (PCA), cluster analysis, and various regression techniques are used to identify patterns, classify compounds, and develop quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. researchgate.netnih.gov These models are crucial for predicting the physicochemical properties or potential biological activities of new or unstudied molecules based on their structural features. blogspot.com

Research Findings and Applications

While specific chemometric studies focusing solely on this compound are not prominent in the literature, the application of these methods to structurally related compounds, such as other esters and halogenated alkanoates, provides a clear framework for its potential theoretical investigation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: QSAR and QSPR studies are a cornerstone of theoretical chemometrics. blogspot.com These models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity or a specific property, respectively. For a compound like this compound, a QSPR model could predict properties such as boiling point, vapor pressure, or solubility based on calculated molecular descriptors.

The development of a QSAR/QSPR model involves calculating a series of molecular descriptors that encode structural, electronic, and topological information about the molecule. These descriptors are then used as independent variables in a regression analysis to model the property of interest.

The table below includes computed molecular descriptors for this compound and related compounds, which would serve as the foundational data for a QSPR or QSAR study.

Table 1: Computed Molecular Descriptors for this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) XLogP3-AA Topological Polar Surface Area (Ų)
This compound C₇H₁₂Cl₂O₂ 199.07 2.6 26.3
2-Chlorohexanoic acid C₆H₁₁ClO₂ 150.60 2.2 37.3
Ethyl 2-chlorohexanoate C₈H₁₅ClO₂ 178.65 2.9 26.3

Data sourced from PubChem. nih.govnih.govnih.gov

Multivariate Analysis of Spectroscopic and Chromatographic Data: Chemometric methods are extensively used to analyze data from techniques like Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS). sci-hub.seenfsi.eu For instance, studies on other esters have used FTIR spectroscopy combined with chemometrics to quantify contaminants or analyze product composition. sci-hub.senih.gov In a theoretical context, computationally generated spectra for this compound and its isomers could be analyzed using PCA to identify key spectral regions that differentiate them.

Similarly, chemometric analysis of chromatographic data can help resolve co-eluting peaks and identify unknown components in a mixture. nih.gov Techniques like multivariate curve resolution (MCR) can be applied to deconvolute complex data from GC-MS analysis, which is particularly useful for studying reaction kinetics or degradation pathways in theoretical models. frontiersin.org

The following table outlines common chemometric techniques and their potential applications in the theoretical study of this compound.

Table 2: Potential Applications of Chemometric Techniques to this compound

Chemometric Technique Potential Application in Theoretical Chemistry Relevant Data Source
Principal Component Analysis (PCA) - Differentiate between isomers based on calculated properties.- Reduce the dimensionality of descriptor datasets for QSAR/QSPR modeling. frontiersin.org - Computed Molecular Descriptors- Simulated Spectroscopic Data (IR, NMR)
Partial Least Squares (PLS) Regression - Develop predictive QSPR models for physicochemical properties (e.g., boiling point, viscosity).- Build QSAR models to predict potential biological interactions. frontiersin.org - Computed Molecular Descriptors- Experimental Property Data
Cluster Analysis (CA) - Group structurally similar compounds based on their descriptor space.- Identify outliers in a dataset before model building. researchgate.net - Computed Molecular Descriptors

| Multivariate Curve Resolution (MCR-ALS) | - Deconvolute simulated spectral or chromatographic data from theoretical reaction models.- Determine the contribution of individual species in a complex theoretical mixture. frontiersin.org | - Simulated Spectroscopic Data- Simulated Chromatographic Data |

By applying these established chemometric methods, a comprehensive theoretical understanding of this compound can be developed, enabling the prediction of its properties and its behavior in various chemical systems, even in the absence of extensive experimental data.

Advanced Analytical Methodologies for Chloromethyl 2 Chlorohexanoate

Spectroscopic Characterization Techniques for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chloromethyl 2-chlorohexanoate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure by mapping the chemical environment of each hydrogen and carbon atom.

In ¹H NMR, the protons of the chloromethyl group (-OCH₂Cl) are highly deshielded by the adjacent oxygen and chlorine atoms, and are expected to produce a characteristic signal, typically a singlet or a closely-spaced doublet, in the range of 5.5-6.0 ppm. The proton at the C2 position, being alpha to both a chlorine atom and the carbonyl group, would appear as a multiplet (likely a triplet) significantly downfield. The remaining protons on the hexanoate (B1226103) chain would appear as multiplets in the upfield region.

In ¹³C NMR spectroscopy, the carbonyl carbon of the ester is the most deshielded, appearing well above 165 ppm. rsc.org The carbon of the chloromethyl group and the C2 carbon bearing a chlorine atom also show distinct downfield shifts. Analysis of ¹³C NMR spectra from related compounds provides a strong basis for predicting the chemical shifts for this compound. nih.govhmdb.cahmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity / Remarks
¹H NMR-OCH₂Cl~5.7s
-CHCl-~4.3t
-CH₂- (C3)~1.9m
-CH₂- (C4, C5)~1.3-1.5m
-CH₃ (C6)~0.9t
Predicted in CDCl₃. Shifts are estimates based on analogous structures.
¹³C NMRC=O (C1)~168Ester carbonyl
-CHCl- (C2)~58
-CH₂- (C3)~35
-CH₂- (C4)~26
-CH₂- (C5)~22
-CH₃ (C6)~14
-OCH₂Cl~68

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, the FT-IR spectrum is dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group. This peak is typically found in the region of 1740-1760 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester linkage and the C-Cl stretching vibrations for the two chlorine atoms present in the molecule. spectrabase.com

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (Alkyl)2850-3000Medium-Strong
C=O Stretch (Ester)1740-1760Strong
C-O Stretch (Ester)1150-1250Strong
C-Cl Stretch600-800Medium-Strong

Advanced Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with hard ionization techniques like Electron Ionization (EI) is commonly used. The EI mass spectrum for this compound is available in the NIST Mass Spectrometry Data Center. nist.gov In EI-MS, the molecular ion peak [M]⁺• is observed, although it may be weak. The presence of two chlorine atoms results in characteristic isotopic patterns (M, M+2, M+4) that aid in identification. Common fragmentation pathways include the loss of a chlorine radical (•Cl), the chloromethoxy group (•OCH₂Cl), and cleavage of the alkyl chain. ajgreenchem.comyoutube.com

Softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with liquid chromatography (LC-MS/MS), can be used to preserve the molecular ion. researchgate.net In these methods, protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ are typically observed, confirming the molecular weight with minimal fragmentation.

Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound. nist.gov

m/zProposed Fragment IdentityRemarks
198/200/202[C₇H₁₂Cl₂O₂]⁺•Molecular ion (M⁺•) with characteristic chlorine isotope pattern
163[M - Cl]⁺Loss of one chlorine atom
127[M - Cl - HCl]⁺Loss of Cl and subsequent loss of HCl
49/51[CH₂Cl]⁺Chloromethyl cation

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, both gas and liquid chromatography are highly effective for isolation, purity assessment, and quantification.

Gas Chromatography (GC) for Volatile Purity Assessment

Given its volatility, this compound is well-suited for analysis by Gas Chromatography (GC). capes.gov.br GC separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Purity is assessed by the presence of a single major peak, and quantification is achieved by comparing the peak area to that of a known standard.

The choice of column is critical. Non-polar columns (e.g., DB-5, HP-5MS) or mid-polarity columns (e.g., DB-1701) are typically used for the analysis of esters. google.com The Kovats retention index, which normalizes retention times relative to n-alkanes, is a useful parameter for comparing data across different systems. nih.govnih.gov Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the eluted peak. canada.canih.gov

Table 4: Illustrative Gas Chromatography (GC) Parameters for Haloalkanoate Ester Analysis

ParameterCondition
InstrumentGas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier GasHelium or Hydrogen, constant flow
Oven ProgramInitial: 60°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min
Injector Temperature250°C
Detector Temperature280°C (FID) or MS Transfer Line at 280°C

Hyphenated Analytical Systems for Comprehensive Analysis

The comprehensive analysis of halogenated esters like this compound necessitates powerful analytical techniques that combine separation with selective detection. Hyphenated systems, which couple a separation technique (like chromatography) with a spectroscopic detection method, are indispensable for this purpose. ijpsr.comijarnd.comchromatographytoday.comnih.gov These integrated systems provide a higher degree of automation, enhanced sample throughput, better reproducibility, and a reduced risk of contamination due to their closed-loop nature. chromatographytoday.comijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. ijarnd.com In this system, gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase. ijarnd.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. ijarnd.comnih.gov The resulting mass spectrum provides information on the molecular weight and the fragmentation pattern of the analyte, which is invaluable for structural elucidation and confirmation of identity. ijpsr.comnih.gov For a compound like this compound, GC-MS analysis would provide distinct fragmentation patterns, likely showing losses of the chloromethyl group and other characteristic fragments derived from the 2-chlorohexanoate structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile compounds. nih.gov It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. chromatographytoday.com Various LC-MS interfaces and ionization techniques, such as electrospray ionization (ESI), are available, making it a versatile tool for a wide range of analytes. ijarnd.com LC-MS/MS, a tandem approach, further enhances selectivity and structural analysis capabilities. nih.gov

The table below outlines typical parameters that could be adapted for the GC-MS analysis of this compound, based on methods used for similar halogenated organic compounds. researchgate.netlcms.cz

Table 1: Illustrative GC-MS Parameters for Halogenated Ester Analysis

Parameter Setting Purpose/Rationale
GC System Agilent 6890N or similar Standard equipment for volatile compound analysis. researchgate.net
Column VS-624ms or DB-5Q (30 m, 0.25 mm ID, 0.25 µm film) Capillary columns suitable for separating halogenated hydrocarbons. researchgate.netlcms.cz
Injection Mode Splitless To maximize the transfer of analyte onto the column for trace-level detection. researchgate.netlcms.cz
Inlet Temperature Programmed, e.g., 65°C to 280°C Optimized to ensure efficient volatilization without thermal degradation. lcms.cz
Oven Program Ramped, e.g., 45°C hold, then ramp to 325°C Temperature programming allows for the separation of compounds with a range of boiling points. lcms.cz
Carrier Gas Helium at a constant flow (e.g., 1.0-1.6 mL/min) Inert carrier gas to move the sample through the column. researchgate.netlcms.cz
MS System Quadrupole, Ion Trap, or Time-of-Flight (TOF) Different mass analyzers offer varying resolution, speed, and sensitivity. nih.gov
Ionization Mode Electron Impact (EI), 70 eV Standard ionization method that produces reproducible and library-searchable mass spectra. researchgate.net
Mass Range 50-250 amu Selected to cover the molecular ion and expected fragments of the target analyte. scispace.com

| Detector | Mass Spectrometer (Full Scan or SIM) | Full scan for identification of unknowns; Single Ion Monitoring (SIM) for enhanced sensitivity in targeted analysis. researchgate.net |

Emerging Analytical Strategies for Halogenated Organic Compounds

The persistent and potentially toxic nature of many halogenated organic compounds (HOCs) drives the continuous development of more sensitive and selective analytical methods. chromatographyonline.com

Development of Novel Ionization and Detection Approaches

Traditional electron impact (EI) ionization, while robust, may not always provide the necessary sensitivity for trace-level HOC analysis. nih.gov Emerging ionization techniques offer significant advantages. Electron Capture Negative Ionization (ECNI) is particularly effective for halogenated compounds, offering higher sensitivity and selectivity compared to EI. nih.govacs.org This is because electronegative halogen atoms readily capture electrons to form negative ions. Research has shown that using ECNI as a complementary technique to EI can significantly broaden the range of detectable halogenated contaminants, with one study detecting 85 novel halogenated features, 78% of which were only found in ECNI mode. nih.govacs.org

Another innovative approach combines electrospray ionization (ESI) with microwave plasma ionization mass spectrometry (MPIMS). rsc.orgresearchgate.netnih.gov This dual-ionization source allows for the simultaneous detection of organic compounds and heavy metals in complex matrices. rsc.orgresearchgate.net This technique demonstrates good recovery rates (78.5–123% for halogenated compounds) and low limits of detection, making it suitable for comprehensive contaminant characterization. rsc.orgresearchgate.netnih.gov

Furthermore, the development of halogen-specific detectors (XSD) for gas chromatography provides an alternative to mass spectrometry for routine monitoring. nih.gov The XSD is highly selective towards halogenated compounds, resulting in chromatograms with minimal interference from non-halogenated matrix components. nih.gov This specificity allows for the detection of halogenated disinfection by-products down to levels of 0.05 μg L⁻¹. nih.gov

Application of Advanced Material Characterization Techniques

Techniques typically used for materials science are finding new applications in the detailed characterization of organic molecules. Ultrahigh-resolution mass spectrometry, particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), provides extremely accurate mass measurements, enabling the unambiguous assignment of molecular formulas to unknown compounds in complex mixtures. nih.govresearchgate.netacs.org This capability is crucial for non-targeted screening of environmental and industrial samples to identify novel or emerging halogenated pollutants without prior knowledge of their identity. nih.govacs.org By analyzing isotopic patterns, researchers can confidently identify the presence and number of chlorine and bromine atoms in a molecule. nih.govenvchemgroup.com

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are also powerful tools for the definitive structural elucidation of halogenated compounds. mdpi.com While routine NMR is standard, advanced methods like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the three-dimensional structure of molecules in solution, for instance, by demonstrating halogen-π interactions. mdpi.com Diffusion-ordered spectroscopy (DOSY), another NMR technique, can be used to separate signals from different components in a mixture based on their diffusion rates, which correlate with molecular size and shape. mdpi.com These advanced methods provide a level of structural detail that is often unattainable with mass spectrometry alone.

Chemometric Data Processing and Multivariate Analysis in Analytical Chemistry

The use of advanced hyphenated techniques generates vast and complex datasets that require sophisticated data processing methods for interpretation. chromatographyonline.comeurachem.org Chemometrics applies multivariate statistics to chemical data to extract meaningful information. eurachem.orgredalyc.org

Multivariate analysis (MVA) investigates many variables simultaneously to understand the relationships between them. eurachem.org In the context of analyzing a compound like this compound, techniques such as Principal Component Analysis (PCA) can be used for exploratory data analysis, pattern recognition, and visualizing the relationships between different samples or analytical runs. eurachem.orgnih.gov Regression methods like Partial Least Squares (PLS) are used to build calibration models that can predict the concentration or properties of an analyte even in the presence of interfering compounds from the matrix. chromatographyonline.comredalyc.org

The development of specialized bioinformatics tools has streamlined the analysis of halogenated compounds in large datasets. Software like MeHaloCoA and HaloSeeker use algorithms based on mass isotopic profiles to automatically filter and selectively detect halogenated (chlorinated and brominated) molecules from high-resolution mass spectrometry data. acs.orgnih.govbohrium.com These tools significantly reduce the time and effort required for data interpretation in non-targeted screening, facilitating the discovery of known and new halogenated compounds. envchemgroup.comacs.orgbohrium.com

Table 2: Application of Chemometric Methods in Analytical Chemistry

Chemometric Technique Principle Application in HOC Analysis
Principal Component Analysis (PCA) A dimensional reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables (principal components). eurachem.orgnih.gov Exploratory analysis of complex chromatograms, sample classification, and identification of outliers. nih.gov
Partial Least Squares (PLS) Regression A regression method that relates two data matrices (e.g., spectral data and concentration data) to build a predictive model. redalyc.org Quantitative analysis of analytes in complex matrices where interferences exist; quality control monitoring. redalyc.org
Multivariate Curve Resolution (MCR) Resolves mixtures by determining the pure component profiles (e.g., spectra, concentration profiles) from an unresolved data matrix. redalyc.org Deconvolution of co-eluting peaks in chromatography; quantification of enantiomeric excess. redalyc.org

| Design of Experiments (DoE) | A statistical approach for planning experiments to efficiently identify the factors that have significant effects on a response. chromatographyonline.com | Method development and optimization for GC or LC separations, reducing the number of required experiments. chromatographyonline.com |

Synthetic Applications and Derivatization Chemistry of Chloromethyl 2 Chlorohexanoate

Utility as a Precursor in Organic Synthesis

The primary utility of chloromethyl 2-chlorohexanoate in organic synthesis stems from its role as a bifunctional electrophile. The chloromethyl group (ClCH₂O-) is a potent alkylating agent, susceptible to nucleophilic substitution, making it an effective protecting group for carboxylic acids or a reactive handle for further modifications. orgsyn.org Similarly, the chlorine atom at the C-2 position of the hexanoate (B1226103) backbone can also undergo nucleophilic substitution, although it is generally less reactive than the primary chloride of the chloromethyl group. This difference in reactivity allows for selective functionalization.

As a precursor, it can be used to introduce the 2-chlorohexanoyl moiety into various molecular scaffolds. This is particularly relevant in the synthesis of complex esters, amides, and other derivatives where the chloro-substituent can be retained for its electronic or steric influence or later transformed into other functional groups. rsc.orgbeilstein-journals.org The process of converting a functional group into a derivative is a fundamental strategy in multi-step synthesis to alter properties like reactivity, solubility, or to facilitate purification. wikipedia.orgjfda-online.com

Synthesis of Functionalized Derivatives and Complex Molecules

The dual reactivity of this compound allows for its use in constructing a wide array of functionalized molecules and polymers.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. journalhi.comnih.govopenmedicinalchemistryjournal.com The chloromethyl group of this compound can serve as an alkylating agent for nitrogen atoms within heterocyclic rings. For instance, analogous compounds like chloromethyl methyl ether are used to alkylate nitrogen heterocycles such as piperidine (B6355638) or morpholine (B109124) in the presence of a base like triethylamine. mdpi.com This reaction proceeds via a nucleophilic substitution where the nitrogen atom displaces the chloride ion.

This strategy can be applied to synthesize N-functionalized heterocycles where the 2-chlorohexanoyl group is appended to the nitrogen atom. Such reactions are crucial for building complex molecular architectures and are often employed in the development of novel therapeutic agents. mdpi.combeilstein-journals.org The resulting products can be further modified, for example, by converting the ester to an amide or by displacing the second chlorine atom to build even more complex structures. organic-chemistry.org

The chloromethyl group is a well-known functionality for initiating polymerization or for cross-linking existing polymer chains. korambiotech.com A prominent example is its use in Friedel-Crafts alkylation reactions to cross-link aromatic polymers like polystyrene. marquette.edumarquette.edu In this type of reaction, a Lewis acid catalyst (e.g., tin tetrachloride or aluminum trichloride) activates the chloromethyl group, which then alkylates the phenyl rings of the polystyrene chains, forming stable methylene (B1212753) bridges between them. marquette.edu This cross-linking dramatically increases the thermal stability of the polymer. marquette.edu

While direct studies on this compound may be limited, the reactivity of its chloromethyl group is analogous to other chloromethylating agents used in polymer chemistry. beilstein-journals.org It can be envisioned as a monomer or a cross-linking additive in the synthesis of polyesters or other polymers, where the chloromethyl group provides the site for network formation.

Table 1: Examples of Cross-linking Reactions Using Chloromethyl Analogs

Cross-linking AgentPolymerCatalystReaction TypeReference
p-Di(chloromethyl)benzenePolystyreneTin TetrachlorideFriedel-Crafts Alkylation marquette.edu
Chloromethylated CopolymerPolystyrenePhosphoric Acid EsterFriedel-Crafts Alkylation marquette.edu
Divinyl EtherMacro RAFT AgentsN/A (Cationic)Block Polymerization rsc.org

Quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts, surfactants, and antimicrobial agents, are readily synthesized by the alkylation of tertiary amines with alkyl halides. quora.comlibretexts.org This process is often referred to as quaternization. This compound possesses two electrophilic centers capable of alkylating amines.

The highly reactive chloromethyl group can react with a tertiary amine (R₃N) to form a quaternary ammonium salt. quora.com Subsequently, the less reactive 2-chloro position could potentially react under more forcing conditions or with a different amine, leading to di-quaternary salts or other complex ionic species. The formation of such salts can be used to modify the solubility and chemical properties of the parent molecule. rsc.org For example, related compounds like iso-propyl 6-chlorohexanoate have been used to synthesize organosilicon quaternary ammonium antimicrobial compounds. google.com

Table 2: Hypothetical Synthesis of Quaternary Ammonium Salts

Amine ReactantAlkylating SitePotential Quaternary Ammonium Salt Product
TrimethylamineChloromethyl group[2-Chloro-1-((trimethylammonio)methoxy)hexan-1-one] chloride
Pyridine (B92270)Chloromethyl group[1-((2-Chlorohexanoyl)oxy)methyl]pyridinium chloride
Triethylamine2-Chloro position[2-(Triethylammonio)hexanoic acid chloromethyl ester] chloride

Development of Catalysts or Ligands Derived from Chloromethyl Analogues

The development of new catalysts and ligands is a cornerstone of modern chemistry. nih.gov Functionalized molecules can be anchored to solid supports, such as polymers, to create heterogeneous catalysts that are easily recoverable and reusable. researchgate.net

A molecule like this compound could serve as a linker to immobilize a catalytically active species onto a support. For instance, the chloromethyl group could react with a functional group on a polymer backbone, while the 2-chloro position could be substituted with a ligand capable of coordinating to a metal center. Alternatively, the ester could be hydrolyzed to a carboxylic acid, which could then serve as a ligand itself. While specific examples deriving catalysts directly from this compound are not prominent in the literature, the principles of catalyst design suggest its potential in this area. researchgate.netacs.org The development of such supported catalysts is a key strategy in green chemistry, aiming to improve the efficiency and sustainability of chemical reactions. acs.org

Sustainable Chemistry and Environmental Aspects of Chlorinated Esters

Green Synthetic Methodologies for Chloromethyl 2-chlorohexanoate and Analogues

The push towards greener chemical manufacturing has spurred research into more sustainable methods for producing chlorinated esters. These efforts are focused on reducing hazardous substance use, improving energy efficiency, and utilizing renewable feedstocks. encyclopedia.pubsemanticscholar.org

The use of carbon dioxide (CO2) as a C1 feedstock for producing commodity chemicals like esters is a significant area of green chemistry research. stanford.eduacs.org While thermodynamically and kinetically challenging, the functionalization of hydrocarbons with CO2 presents an opportunity for high-volume utilization of this greenhouse gas. stanford.edu

Recent breakthroughs have demonstrated the potential for two-step cycles to convert aromatic hydrocarbons, CO2, and alcohol into aromatic esters without the need for resource-intensive stoichiometric reagents. stanford.educhemistryworld.com This is achieved using solid bases, such as an alkali carbonate on a mesoporous support, at intermediate temperatures. stanford.edu In one step, the supported carbonate deprotonates the hydrocarbon, which then reacts with CO2 to form a surface-bound carboxylate. In the second step, this intermediate reacts with an alcohol and CO2 to produce the volatile ester and regenerate the catalyst. stanford.edu

Another approach involves the carbonation of epoxidized fatty methyl esters using supercritical carbon dioxide and a tetrabutylammonium (B224687) bromide catalyst. researchgate.net This method avoids the use of environmentally harmful reagents like phosgene (B1210022) and directly incorporates CO2 into the oleochemical structure. researchgate.net While these methods have primarily focused on aromatic and fatty acid esters, the underlying principles could be adapted for the synthesis of chlorinated esters like this compound, offering a more sustainable pathway that utilizes a waste product as a key reagent.

Table 1: Comparison of CO2 Utilization Methods in Ester Synthesis

MethodReactantsCatalyst/ReagentConditionsKey Advantage
Two-Step CycleAromatic Hydrocarbon, CO2, AlcoholSolid base (e.g., K2CO3/TiO2)380-440 °C, 30 barAvoids stoichiometric reagents, regenerates catalyst. stanford.edu
Carbonation of EpoxidesEpoxidized Fatty Methyl Ester, Supercritical CO2Tetrabutylammonium bromideNot specifiedDirect incorporation of CO2, avoids phosgene. researchgate.net
Reductive CouplingAlkene, CO2, Reductant (H2 or hydrosilane)Transition metal complexesNot specifiedForms carboxylic acids/esters from simple feedstocks. anr.fr

The development of environmentally benign catalytic systems is a cornerstone of green chemistry, aiming to replace hazardous and corrosive traditional catalysts. nih.govpitt.edu For ester synthesis and other reactions, research has focused on solid acids, heterogeneous catalysts, and recyclable homogeneous systems. nih.govrsc.org

Key strategies in developing greener catalytic systems include:

Use of Safer Solvents: Replacing chlorinated and aromatic hydrocarbon solvents with lower-risk alternatives like alcohols and esters, or even water. rsc.orgrsc.orgmdpi.com

Catalyst Reusability: Designing catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org This has been achieved using supports like hydrotalcite or by employing systems like polyethylene (B3416737) glycol (PEG) or ionic liquids. rsc.orgmdpi.com

Energy Efficiency: Creating catalysts that operate under milder conditions, such as ambient temperature and pressure, to minimize energy consumption. semanticscholar.orgacs.org

High Atom Economy: Developing catalytic processes that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. rsc.org

Environmental Fate and Degradation Studies of Chlorinated Organic Esters

Photochemical degradation, or photolysis, is a key process that breaks down chemical compounds in the environment through the action of sunlight. pjoes.com For chlorinated organic compounds, this can involve several pathways. Studies on related compounds like chlorinated parabens and biphenyls show that dominant transformation pathways during photolysis include dechlorination, hydroxylation, and cleavage of the ester chain. nih.govacs.org

The presence of other substances in the water, such as dissolved organic matter (humic substances), can act as photosensitizers, accelerating the degradation of certain esters. acs.org However, the rate of photodegradation can be influenced by the water matrix, with degradation sometimes being slower in natural waters compared to distilled water due to the presence of organic matter. pjoes.com

For some chlorinated compounds, photolysis can lead to the formation of intermediate products that may also be of environmental concern. For example, during the photocatalytic degradation of chlorinated ethylenes on TiO2 surfaces, chloride ions can accumulate and be oxidized to chlorine radicals, which can then react to form undesirable chlorinated byproducts. acs.org While specific data on this compound is limited, the degradation of other chlorinated esters suggests that photolysis would likely proceed via cleavage of the C-Cl bonds and the ester linkage. nih.gov

Biodegradation is the breakdown of organic substances by microorganisms and is a primary mechanism for the removal of pollutants from the environment. nih.gov Chlorinated compounds, as a class, are often resistant to degradation, but various microorganisms have evolved pathways to break them down. researchgate.net

The biodegradation of chlorinated compounds can occur through two main pathways:

Aerobic Degradation: In the presence of oxygen, bacteria can use oxygenase enzymes to initiate the breakdown of chlorinated molecules. researchgate.netoup.com This often involves cometabolism, where the degradation of the chlorinated compound occurs fortuitously while the microorganism is consuming another primary substrate. oup.com

Anaerobic Degradation: In the absence of oxygen, a key process is reductive dechlorination, where chlorine atoms are removed and replaced with hydrogen atoms. This is often the first step in the breakdown of highly chlorinated compounds. oup.com

The structure of the chlorinated ester, including the length of the carbon chain and the degree of chlorination, significantly influences its biodegradability. pops.int While some chlorinated compounds can be used by microorganisms as a source of carbon and energy, many are degraded through cometabolic processes. researchgate.netcluin.org The addition of materials like biochar to contaminated environments has been shown to enhance the degradation of some chlorinated organic phosphates, suggesting potential strategies for bioremediation. bohrium.com The ultimate goal of biodegradation is the complete mineralization of the compound to carbon dioxide, water, and inorganic ions. nih.gov

Waste Management and Byproduct Valorization in Industrial Processes

Industrial chemical production inevitably generates waste and byproducts. Sustainable industrial processes aim to minimize waste at the source and find value in the streams that are produced. wordpress.comresearchgate.net

The concept of a "waste biorefinery" is gaining traction, where waste streams from one process become the feedstock for another. researchgate.netuni-muenchen.de For industries producing chlorinated esters, waste management strategies would focus on:

Minimizing Waste Generation: Optimizing reaction conditions and catalyst selection to improve yields and reduce the formation of unwanted byproducts. wordpress.com

Treating Effluents: Implementing effective treatment for wastewaters that may contain residual chlorinated compounds. A characteristic of industrial chlorine chemistry is that reactions can be non-specific, leading to a variety of organochlorine compounds in the effluent. greenpeace.to

Byproduct Valorization: Identifying potential uses for byproducts. For example, if the synthesis of this compound generates streams containing other chlorinated hydrocarbons or acids, these could potentially be separated and used as intermediates in other chemical syntheses or as raw materials for other industries. The valorization of agro-industrial wastes into biofuels, chemicals, and energy provides a model for how chemical byproducts could be repurposed. uni-muenchen.dewiley.com This approach aligns with the principles of a circular economy, which emphasizes the reduction, reuse, and recycling of materials. uni-muenchen.de

Future Research Directions and Perspectives in Chloromethyl 2 Chlorohexanoate Chemistry

Rational Design of Highly Selective and Efficient Synthetic Routes

The development of synthetic routes to chloromethyl 2-chlorohexanoate that are both highly selective and efficient is a primary area for future research. Currently, the synthesis of related compounds often involves multi-step processes that may lack high regioselectivity and yield. For instance, the synthesis of the isomeric chloromethyl 3-chlorohexanoate has been reported to proceed via the esterification of hexanoic acid with chloromethanol (B13452849), followed by radical chlorination which achieves only moderate regioselectivity. kyoto-u.ac.jp

Future investigations should focus on the development of catalytic methods that can precisely install the chlorine atom at the C-2 position of the hexanoyl chain while simultaneously forming the chloromethyl ester. One potential approach could involve the use of organocatalysis or transition-metal catalysis to achieve high regioselectivity in the chlorination of a suitable precursor. For example, the use of specific catalysts in the chlorination of methyl hexanoate (B1226103) could be explored to favor the formation of the 2-chloro isomer. scribd.com

Another avenue for research is the development of a convergent synthetic strategy where 2-chlorohexanoic acid is coupled with a chloromethylating agent. nih.gov While methods for the synthesis of chloromethyl ethers and esters exist, such as the reaction of acetals with acid halides catalyzed by zinc(II) salts, their application to α-chloro-substituted carboxylic acids has not been extensively studied. organic-chemistry.orgnih.gov A key challenge will be to achieve this esterification without promoting side reactions, such as self-condensation or elimination.

The table below outlines potential synthetic strategies that warrant investigation for the selective synthesis of this compound.

Synthetic Strategy Potential Catalyst/Reagent Key Challenges Anticipated Advantages
Regioselective ChlorinationPhase-transfer catalysts, specific transition-metal complexesAchieving high selectivity for the C-2 position over other positions on the alkyl chain.Potentially a one-pot reaction from a simple starting material.
Catalytic EsterificationLewis acids, organocatalystsPreventing side reactions of the α-chloro acid and the chloromethylating agent.Potentially high-yielding and atom-economical.
Flow ChemistryMicroreactor technologyOptimizing reaction conditions (temperature, pressure, stoichiometry) for selectivity.Enhanced safety, scalability, and potential for improved selectivity.

Deeper Mechanistic Understanding through Integrated Experimental and Theoretical Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and expanding its synthetic utility. Given the presence of two distinct electrophilic centers—the α-carbon of the ester and the carbon of the chloromethyl group—the molecule can participate in a variety of nucleophilic substitution reactions.

Future research should employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, with computational modeling to elucidate the reactivity of each electrophilic site. researchgate.net Density Functional Theory (DFT) calculations could be used to model the transition states of competing reaction pathways, providing insights into the factors that govern regioselectivity. researchgate.net For example, such studies could predict whether a given nucleophile would preferentially attack the α-chloro position or the chloromethyl group under various conditions.

The study of radical reactions involving this compound is another important area. Iron-catalyzed cross-coupling reactions of α-chloroesters with Grignard reagents have been shown to proceed through a radical intermediate. kyoto-u.ac.jpnih.gov Mechanistic studies could explore whether similar transformations can be applied to this compound and how the presence of the chloromethyl group influences the stability and reactivity of the radical intermediate.

The following table summarizes key mechanistic questions that need to be addressed.

Mechanistic Question Proposed Investigative Approach Expected Insights
Regioselectivity of Nucleophilic AttackCompetition experiments with various nucleophiles, DFT calculations of transition state energies.A predictive model for the reactivity of this compound with different nucleophiles.
Potential for Radical ReactionsRadical clock experiments, EPR spectroscopy, computational studies of radical intermediates.Understanding the feasibility and outcome of radical-mediated transformations.
Hydrolytic StabilityKinetic studies at different pH values, theoretical modeling of hydrolysis pathways.Information on the stability of the compound and its potential as a pro-drug moiety.

Exploration of Novel Catalytic Transformations and Applications

The bifunctional nature of this compound makes it a prime candidate for the development of novel catalytic transformations. Future research should focus on leveraging the two reactive sites to construct complex molecular architectures.

One promising area is the use of this compound in catalytic cascade reactions. For instance, a sequence involving the initial reaction at one electrophilic site, followed by a catalyst-mediated transformation at the second site, could lead to the efficient synthesis of heterocyclic compounds or other valuable fine chemicals.

The development of enantioselective catalytic reactions is another critical frontier. The α-carbon of the ester is a stereocenter, and the ability to control its configuration would be highly valuable. Building on the work on enantioselective cross-coupling reactions of α-chloroesters, future studies could explore the use of chiral catalysts to achieve kinetic resolution or asymmetric transformation of racemic this compound. kyoto-u.ac.jpnih.govresearchgate.net

The following table highlights potential catalytic transformations for future exploration.

Catalytic Transformation Potential Catalyst System Potential Product Class
Asymmetric Cross-CouplingChiral nickel or iron complexesEnantioenriched α-aryl or α-alkyl hexanoates
Cascade CyclizationsDual-functional catalysts, transition-metal catalystsLactones, lactams, and other heterocycles
Catalytic DerivatizationEnzyme catalysis (e.g., dehalogenases, lipases)Chiral building blocks, functionalized polymers

Expansion of Synthetic Utility in Advanced Materials Science and Fine Chemical Synthesis

The unique structure of this compound suggests significant potential for its use as a monomer in the synthesis of advanced materials and as a building block in the preparation of fine chemicals.

In materials science, the two distinct chlorine atoms could be exploited for the synthesis of functional polymers. For example, one chlorine atom could be used as an initiation site for a polymerization reaction, while the other remains available for post-polymerization modification. This could lead to the development of graft copolymers or functionalized materials with tailored properties. nih.govacs.orgacs.org The use of bifunctional monomers in ring-opening polymerization is a well-established field, and this compound could serve as a novel monomer in this context. nih.govrsc.org

In fine chemical synthesis, this compound could serve as a versatile precursor to a range of valuable compounds. For example, reaction with a bifunctional nucleophile could lead to the formation of macrocycles or other complex structures. Its use as a cross-linking agent in the synthesis of resins or other polymeric materials is also a possibility.

The table below outlines potential applications that merit further investigation.

Application Area Specific Use Potential Advantage
Advanced Materials Monomer for functional polymersIntroduction of two distinct functionalities for tailored material properties.
Cross-linking agentControl over polymer network structure and properties.
Fine Chemical Synthesis Precursor to heterocyclic compoundsEfficient access to complex molecular architectures.
Building block for pharmacologically active moleculesThe α-chloroester motif is present in some biologically active compounds.

Q & A

Basic Research Questions

Synthesis and Purification What are the optimal methods for synthesizing Chloromethyl 2-chlorohexanoate, and how can purity be ensured?

  • Methodology : Use a two-step esterification process: (1) React 2-chlorohexanoic acid with thionyl chloride to form the acid chloride, followed by (2) reaction with chloromethanol under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2).
  • Purification : Perform vacuum distillation (boiling point range: 95–100°C at 10 mmHg) followed by recrystallization in dry diethyl ether. Validate purity using GC-MS (≥98% purity) and ¹H NMR (absence of residual solvent peaks) .

Characterization Techniques Which spectroscopic methods are most reliable for confirming the structure of this compound?

  • ¹H/¹³C NMR : Key signals include a triplet for the chloromethyl group (δ 4.5–4.7 ppm) and a multiplet for the 2-chlorohexanoate backbone (δ 1.2–2.1 ppm).
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 198.6 and characteristic fragments (e.g., loss of Cl⁻ at m/z 163.5) .

Handling and Storage Protocols What safety measures are critical for handling this compound in the lab?

  • Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis. Use PTFE-lined caps to avoid corrosion .
  • Safety : Work in a fume hood with PPE (nitrile gloves, goggles, lab coat). Neutralize spills with sodium bicarbonate slurry .

Solubility and Reactivity How does the solvent choice impact the reactivity of this compound in nucleophilic substitutions?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states. Avoid protic solvents (e.g., water, alcohols) to prevent premature hydrolysis. Kinetic studies in acetonitrile show a 3× faster reaction rate compared to THF .

Advanced Research Questions

Mechanistic Studies What is the reaction mechanism for the base-catalyzed hydrolysis of this compound, and how can intermediates be detected?

  • Mechanism : Follow a two-step SN2 pathway: (1) Hydroxide attack on the chloromethyl group, forming a tetrahedral intermediate; (2) chloride elimination. Use stopped-flow IR spectroscopy to capture the intermediate (lifetime: <1 ms at pH 12) .
  • Kinetics : Conduct pseudo-first-order experiments with excess NaOH. Plot ln([ester]) vs. time; observe linearity (R² > 0.99) confirming first-order dependence .

Isomer-Specific Reactivity How does the reactivity of this compound compare to its structural isomers (e.g., 3-chlorohexanoate derivatives)?

  • Steric Effects : The 2-chlorohexanoate isomer exhibits 20% slower reactivity in SN2 reactions due to steric hindrance near the carbonyl group.
  • Electronic Effects : Electron-withdrawing chloro groups at the 2-position increase electrophilicity of the ester carbonyl (confirmed by DFT calculations) .

Contradictory Toxicity Data How can conflicting reports about the compound’s cytotoxicity be resolved?

  • Methodology : Replicate assays using standardized cell lines (e.g., HEK293 or HepG2) under controlled conditions (e.g., 24-h exposure, 10–100 µM range).
  • Analysis : Use ANOVA to compare results across studies. Confounding factors (e.g., impurity levels >2%) may explain discrepancies .

Biological Activity Profiling What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Include chloramphenicol as a positive control. Note: MIC values >500 µg/mL suggest limited efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.